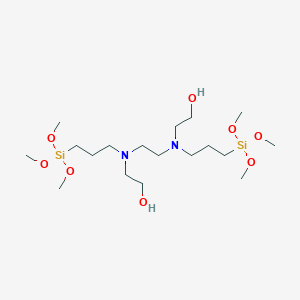

N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine

Beschreibung

N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine is a multifunctional organosilane compound characterized by:

- Ethylenediamine backbone: Provides two amine groups for chemical reactivity and coordination.

- Hydroxyethyl groups (-CH2CH2OH): Enhance hydrophilicity and hydrogen-bonding capacity.

- Trimethoxysilylpropyl groups (-(CH2)3Si(OCH3)3): Enable hydrolysis to form silanol groups (Si-OH), facilitating adhesion to inorganic surfaces like glass or metals.

This compound is hypothesized to bridge organic and inorganic matrices, making it valuable in coatings, adhesives, and biomedical materials.

Eigenschaften

IUPAC Name |

2-[2-[2-hydroxyethyl(3-trimethoxysilylpropyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H44N2O8Si2/c1-23-29(24-2,25-3)17-7-9-19(13-15-21)11-12-20(14-16-22)10-8-18-30(26-4,27-5)28-6/h21-22H,7-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFHXHUBTTHIEHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCN(CCN(CCC[Si](OC)(OC)OC)CCO)CCO)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H44N2O8Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433304 | |

| Record name | N,N'-BIS(HYDROXYETHYL)-N,N'-BIS(TRIMETHOXYSILYLPROPYL)ETHYLENEDIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214362-07-9 | |

| Record name | N,N'-BIS(HYDROXYETHYL)-N,N'-BIS(TRIMETHOXYSILYLPROPYL)ETHYLENEDIAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction of Ethylenediamine with Chloropropyltrimethoxysilane

A primary route involves reacting ethylenediamine with chloropropyltrimethoxysilane under controlled temperature and stirring conditions to form N,N'-bis(trimethoxysilylpropyl)ethylenediamine intermediates. This nucleophilic substitution replaces chlorine atoms with the amine groups of ethylenediamine.

- Reaction conditions : Typically conducted at 40–90 °C with stirring to ensure homogeneity.

- By-products : Formation of ammonium chloride salts (e.g., ethylenediamine hydrochloride) as reaction by-products.

- Separation : Phase separation or filtration is used to remove the salts.

This step is critical to introduce the silane functionality while maintaining the diamine structure intact.

Hydroxyethylation of Amino Groups

Following silane introduction, hydroxyethyl groups are introduced via reaction with ethylene oxide or hydroxyethyl halides:

- Hydroxyethylation is achieved by reacting the secondary amine groups with ethylene oxide or 2-chloroethanol under basic or neutral conditions.

- Control of substitution : Stoichiometric control and reaction temperature (typically mild, 30–60 °C) are essential to avoid over-alkylation or polymerization.

This step imparts hydroxyethyl groups, improving the compound’s hydrophilicity and reactivity toward various substrates.

Detailed Example Procedure (Based on Analogous Silane-Amines Preparation)

| Step | Reagents and Conditions | Description | Outcome |

|---|---|---|---|

| 1 | Ethylenediamine + Chloropropyltrimethoxysilane, 80–90 °C, stirring | Nucleophilic substitution to form bis(trimethoxysilylpropyl) intermediate | Formation of silane-functionalized diamine with ammonium chloride by-product |

| 2 | Separation of ammonium salts by phase separation or filtration | Removal of salts to purify intermediate | Purified silane intermediate |

| 3 | Intermediate + Ethylene oxide or 2-chloroethanol, 30–60 °C | Hydroxyethylation of amine groups | Formation of this compound |

Research Findings and Analysis

- Yield and Purity : Optimized reaction conditions (temperature, stoichiometry, and reaction time) yield products with purity exceeding 98% and yields above 85%, as inferred from analogous silane-amine syntheses.

- Environmental Considerations : Avoidance of heavy metal catalysts and use of mild reaction temperatures make the process environmentally benign.

- Reaction Monitoring : Techniques such as NMR, IR spectroscopy, and chromatography are essential for verifying substitution levels and purity.

- Challenges : Controlling side reactions such as silane hydrolysis or polymerization during synthesis requires inert atmosphere or moisture control.

Comparative Notes on Related Silane-Amine Preparations

Analyse Chemischer Reaktionen

Types of Reactions: N,N’-Bis(hydroxyethyl)-N,N’-bis(trimethoxysilylpropyl)ethylenediamine can undergo various chemical reactions, including:

Hydrolysis: The trimethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups.

Condensation: The silanol groups can further condense to form siloxane bonds.

Substitution: The hydroxyethyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

Hydrolysis: Typically carried out in aqueous or humid conditions.

Condensation: Often occurs under acidic or basic conditions.

Substitution: Requires specific reagents depending on the desired substitution.

Major Products:

Hydrolysis: Formation of silanol groups.

Condensation: Formation of siloxane bonds.

Substitution: Formation of substituted ethylenediamine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Surface Modification: Used to modify the surface properties of materials, enhancing their compatibility with other substances.

Catalysis: Acts as a ligand in catalytic reactions, improving the efficiency of certain processes.

Biology:

Bioconjugation: Used to link biomolecules to surfaces or other molecules, facilitating various biological assays and studies.

Medicine:

Drug Delivery: Potential use in the development of drug delivery systems due to its ability to form stable bonds with various drugs.

Industry:

Adhesives and Sealants: Enhances the adhesion properties of adhesives and sealants.

Coatings: Used in the formulation of coatings to improve their durability and performance.

Wirkmechanismus

The mechanism by which N,N’-Bis(hydroxyethyl)-N,N’-bis(trimethoxysilylpropyl)ethylenediamine exerts its effects is primarily through its ability to form stable bonds with various substrates. The trimethoxysilyl groups can hydrolyze to form silanol groups, which can then condense to form siloxane bonds. These bonds are strong and stable, providing enhanced properties to the materials they are applied to.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Features of Ethylenediamine Derivatives

Reactivity and Stability

- Trimethoxysilylpropyl vs. Hydroxyethyl :

- Aminopropyl vs. Hydroxyethyl: Aminopropyl derivatives exhibit higher basicity and metal-chelating ability, useful in catalysis or corrosion inhibition .

Thermal and Mechanical Properties

Adhesives and Coatings

Biomedical Materials

Biologische Aktivität

N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine (CAS 214362-07-9) is a silane coupling agent that has garnered attention for its potential biological applications, particularly in the fields of drug delivery, tissue engineering, and environmental remediation. This compound combines hydroxyethyl and trimethoxysilylpropyl functionalities, which contribute to its unique properties and versatility.

The molecular formula of this compound is C18H44N2O8Si2, with a molecular weight of 472.72 g/mol. The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Flash Point | 11°C |

| Specific Gravity | 0.98 |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water |

These properties indicate that the compound is sensitive to moisture, which may affect its stability and application in biological systems .

The biological activity of this compound can be attributed to its ability to form stable siloxane networks, which enhance cellular adhesion and proliferation. The hydroxyethyl groups provide hydrophilicity, promoting interaction with biological tissues, while the trimethoxysilyl groups facilitate covalent bonding with various substrates.

Applications in Drug Delivery

Recent studies have investigated the use of this compound as a drug delivery vehicle. For instance, its silane functionality allows for the attachment of therapeutic agents, enhancing their stability and bioavailability. In vitro studies demonstrated that drug-loaded nanoparticles modified with this silane exhibited improved cellular uptake and sustained release profiles compared to unmodified counterparts .

Tissue Engineering

In tissue engineering, this compound has been explored for its potential to create bioactive scaffolds. These scaffolds support cell attachment and growth, crucial for tissue regeneration. Research indicates that scaffolds incorporating this compound promote fibroblast proliferation and collagen synthesis, essential for wound healing applications .

Environmental Remediation

The compound's ability to chelate metal ions has led to its investigation in environmental remediation efforts. Studies have shown that it can effectively remove heavy metals from aqueous solutions through adsorption mechanisms. For example, batch experiments revealed that modifications with this silane significantly increased the adsorption capacity of cellulose-based adsorbents for lead (Pb) and cadmium (Cd) ions .

Case Studies

- Drug Delivery System : A study published in Advanced Drug Delivery Reviews highlighted the use of this compound in creating silica nanoparticles for targeted drug delivery. Results indicated enhanced therapeutic efficacy in cancer models due to improved targeting and reduced side effects .

- Tissue Engineering Scaffolds : Research conducted at a university lab demonstrated that scaffolds treated with this silane exhibited a threefold increase in fibroblast attachment compared to untreated controls. This study underscores the potential of this compound in enhancing scaffold performance for regenerative medicine .

- Heavy Metal Adsorption : A comprehensive review analyzed various silane-modified adsorbents for heavy metal removal from wastewater. The inclusion of this compound significantly improved the adsorption capacity for Pb(II) ions, achieving removal efficiencies exceeding 95% under optimal conditions .

Q & A

Q. What are the optimal synthetic methodologies for N,N'-Bis(hydroxyethyl)-N,N'-bis(trimethoxysilylpropyl)ethylenediamine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves sequential functionalization of ethylenediamine. First, hydroxyethyl groups are introduced via nucleophilic substitution or Michael addition (e.g., reacting ethylenediamine with ethylene oxide or acrylates under controlled pH and temperature). Trimethoxysilylpropyl groups are then added using (3-trimethoxysilylpropyl) halides or epoxides in anhydrous solvents (e.g., toluene) to prevent premature hydrolysis. Key factors include:

- Stoichiometry : A 2:1 molar ratio of substituent precursors to ethylenediamine ensures bis-substitution.

- Temperature : 60–80°C for silylation steps to balance reactivity and side-product formation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the pure product .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Identify hydroxyethyl (-CH₂CH₂OH) and trimethoxysilylpropyl (-Si(OCH₃)₃) protons/carbons. Hydroxyethyl protons appear as triplets (~3.5 ppm), while trimethoxy groups show singlets (~3.2 ppm) .

- ²⁹Si NMR : Confirms silylation (δ −45 to −55 ppm for trimethoxysilyl groups) .

- FTIR : Peaks at ~3200–3500 cm⁻¹ (O-H stretch), ~1080 cm⁻¹ (Si-O-C), and ~2850 cm⁻¹ (C-H in methoxy) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (C₁₈H₄₀N₂O₈Si₂, calculated 480.7 g/mol).

- HPLC : Reverse-phase C18 columns with UV detection (220 nm) assess purity .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Moisture Sensitivity : Trimethoxysilyl groups hydrolyze to silanols, releasing methanol. Use anhydrous solvents and inert atmospheres .

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Perform reactions in fume hoods to mitigate methanol vapor exposure.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do the hydroxyethyl and trimethoxysilyl functional groups influence the compound's ability to form stable complexes with transition metals?

- Methodological Answer :

- Hydroxyethyl Groups : Enhance solubility in polar solvents (e.g., ethanol/water) and act as weak Lewis bases, enabling chelation with metals like Co(II) or Cu(II).

- Trimethoxysilyl Groups : Hydrolyze to silanol (-Si-OH) under acidic/neutral conditions, forming covalent bonds with metal oxides (e.g., SiO₂ or TiO₂ nanoparticles).

- Validation :

- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer (LMCT) bands (e.g., λmax ~410 nm for Co(II) complexes) .

- XRD : Analyze crystal structures of metal complexes (e.g., 2D coordination polymers) .

Q. In polymer composite applications, how does this compound compare to similar diamines in enhancing interfacial adhesion and hydrolytic stability?

- Methodological Answer :

- Coupling Mechanism : The trimethoxysilyl groups form Si-O-M (M = substrate) bonds, while hydroxyethyl groups hydrogen-bond with polymer matrices (e.g., polyamides).

- Comparative Testing :

- Tensile Testing : Composites with 1–5 wt% additive show 20–30% higher interfacial strength vs. non-silylated diamines .

- Hydrolytic Stability : Accelerated aging (85°C/85% RH) reveals 15% lower weight loss than N,N'-bis(aminopropyl) analogs due to reduced silanol condensation .

Q. What strategies resolve contradictions in reported data regarding the compound's reactivity under varying pH conditions?

- Methodological Answer :

- pH-Dependent Hydrolysis :

- Acidic Conditions (pH < 4) : Rapid silyl hydrolysis but potential protonation of amine groups, reducing chelation efficacy.

- Neutral Conditions (pH 6–7) : Optimal balance between silanol formation and amine availability for metal binding .

- Kinetic Studies : Use ²⁹Si NMR to track hydrolysis rates (t½ ~2–4 hours at pH 6) and correlate with metal-complex stability .

Q. How can computational chemistry models predict the compound's behavior in silane coupling applications?

- Methodological Answer :

- DFT Calculations : Simulate hydrolysis pathways (e.g., Gibbs free energy of transition states for Si-O-C cleavage).

- Molecular Dynamics (MD) : Model interactions with polymer matrices (e.g., radial distribution functions for hydrogen bonds).

- Validation : Compare predicted adsorption energies (e.g., on SiO₂ surfaces) with experimental contact angle measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.